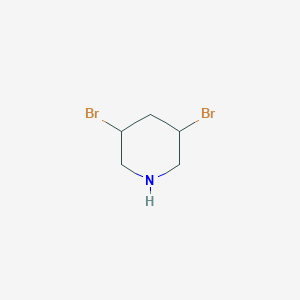

3,5-Dibromopiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

916792-57-9 |

|---|---|

Molekularformel |

C5H9Br2N |

Molekulargewicht |

242.94 g/mol |

IUPAC-Name |

3,5-dibromopiperidine |

InChI |

InChI=1S/C5H9Br2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |

InChI-Schlüssel |

AQKWBBJYFVHMRO-UHFFFAOYSA-N |

SMILES |

C1C(CNCC1Br)Br |

Kanonische SMILES |

C1C(CNCC1Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromopiperidine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 3,5-dibromopiperidine, a valuable heterocyclic scaffold in medicinal chemistry. Recognizing the importance of this building block in the development of novel therapeutics, this document delves into two primary synthetic strategies, offering detailed experimental insights, mechanistic considerations, and comparative data to aid researchers in their synthetic endeavors.

Introduction: The Significance of the 3,5-Dibromopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. The introduction of bromine atoms at the 3 and 5 positions offers synthetic handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the exploration of diverse chemical space in drug discovery programs. This guide will explore the two most logical and field-proven approaches to constructing this important intermediate: the reduction of a readily available aromatic precursor and the direct, albeit challenging, bromination of a protected piperidine ring.

Pathway 1: Reduction of 3,5-Dibromopyridine

This is arguably the more established and predictable route to 3,5-dibromopiperidine, proceeding in two distinct stages: the synthesis of the aromatic precursor, 3,5-dibromopyridine, followed by its chemoselective reduction.

Part A: Synthesis of 3,5-Dibromopyridine

The synthesis of 3,5-dibromopyridine is typically achieved through the electrophilic bromination of pyridine. Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions to proceed efficiently.

Mechanism of Electrophilic Bromination of Pyridine:

The electrophilic substitution on the pyridine ring is significantly slower than on benzene. The reaction proceeds via the formation of a pyridinium salt in the presence of a strong acid, which further deactivates the ring towards electrophilic attack. The substitution occurs preferentially at the 3-position. The introduction of a second bromine atom is also directed to the 3- and 5-positions.

Experimental Protocol: Synthesis of 3,5-Dibromopyridine [1]

-

Materials:

-

Pyridine

-

Concentrated Sulfuric Acid (98%)

-

Thionyl Chloride

-

Bromine

-

Methanol (for recrystallization)

-

-

Procedure:

-

In a well-ventilated fume hood, carefully add pyridine (100 g) to a mixture of concentrated sulfuric acid (100 g) and thionyl chloride (300 g) in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to reflux.

-

Slowly add bromine (550 g) dropwise over a period of 10 hours, maintaining the reflux.

-

After the addition is complete, raise the temperature to 130°C and continue the reaction until the evolution of reddish-brown gas ceases.

-

Cool the reaction mixture and perform steam distillation. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 3,5-dibromopyridine.

-

-

Expected Yield: Approximately 82%[1].

Data Summary for 3,5-Dibromopyridine Synthesis:

| Parameter | Value | Reference |

| Starting Material | Pyridine | [1] |

| Reagents | Br₂, H₂SO₄, SOCl₂ | [1] |

| Reaction Temperature | 130°C | [1] |

| Reaction Time | >10 hours | [1] |

| Yield | ~82% | [1] |

Part B: Chemoselective Reduction of 3,5-Dibromopyridine

The reduction of the pyridine ring to a piperidine ring in the presence of halogen substituents presents a significant challenge due to the potential for competitive hydrodehalogenation. The choice of catalyst and reaction conditions is therefore critical to the success of this transformation.

Mechanistic Considerations for Chemoselective Hydrogenation:

Catalytic hydrogenation of pyridines typically involves the use of platinum, palladium, rhodium, or nickel-based catalysts. To prevent the cleavage of the C-Br bonds, milder reaction conditions and specific catalysts that favor the reduction of the aromatic ring over hydrodehalogenation are required. Recent advances in catalysis have shown that titanocene-based systems can be highly effective for the chemoselective reduction of halopyridines.

Proposed Experimental Protocol: Titanocene-Catalyzed Hydrogenation of 3,5-Dibromopyridine

-

Materials:

-

3,5-Dibromopyridine

-

Titanocene Dichloride (Cp₂TiCl₂)

-

Ammonia Borane (NH₃BH₃)

-

Anhydrous solvent (e.g., THF or Dioxane)

-

-

Procedure (Conceptual - requires optimization):

-

In an inert atmosphere (e.g., under argon or nitrogen), dissolve 3,5-dibromopyridine in the anhydrous solvent.

-

Add a catalytic amount of titanocene dichloride.

-

Add a suitable amount of ammonia borane as the reducing agent.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle heating) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction carefully (e.g., with water or a mild acid).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude 3,5-dibromopiperidine by column chromatography or recrystallization.

-

Alternative Reduction Strategy: Raney Nickel Hydrogenation

Raney Nickel is a widely used catalyst for the hydrogenation of various functional groups, including aromatic rings. While it can promote dehalogenation, careful control of reaction parameters can enhance the selectivity for ring reduction.

Proposed Experimental Protocol: Raney Nickel Hydrogenation of 3,5-Dibromopyridine

-

Materials:

-

3,5-Dibromopyridine

-

Raney Nickel (as a slurry in a suitable solvent)

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen gas

-

-

Procedure (Conceptual - requires optimization):

-

In a high-pressure hydrogenation apparatus, dissolve 3,5-dibromopyridine in the chosen solvent.

-

Carefully add the Raney Nickel slurry.

-

Seal the reactor and purge with an inert gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C).

-

Monitor the reaction progress by hydrogen uptake and/or analytical techniques.

-

Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

-

Filter the catalyst through a pad of Celite® (caution: pyrophoric when dry).

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify as described above.

-

Visualization of Pathway 1

Caption: Synthesis of 3,5-dibromopiperidine via bromination of pyridine followed by reduction.

Pathway 2: Direct Bromination of a Protected Piperidine

This pathway involves the protection of the piperidine nitrogen, followed by direct bromination of the saturated ring, and subsequent deprotection. The key challenge in this route is achieving the desired 3,5-regioselectivity of the bromination.

Part A: N-Protection of Piperidine

To prevent side reactions at the nitrogen atom and to modulate the reactivity of the piperidine ring, the secondary amine is typically protected. Common protecting groups include acetyl (Ac) and tert-butyloxycarbonyl (Boc).

Experimental Protocol: N-Acetylation of Piperidine

-

Materials:

-

Piperidine

-

Acetic Anhydride

-

A suitable base (e.g., Triethylamine or Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve piperidine in the anhydrous solvent and cool the solution in an ice bath.

-

Add the base, followed by the slow, dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylpiperidine.

-

Part B: Regioselective 3,5-Dibromination of N-Acetylpiperidine

Mechanistic Considerations for Bromination of N-Acetylpiperidine:

The bromination is likely to proceed via an electrophilic substitution mechanism. The use of a strong brominating agent and potentially a Lewis acid catalyst may be necessary to overcome the deactivation of the ring. Controlling the stoichiometry of the brominating agent will be crucial to favor di-substitution over mono- or poly-bromination.

Proposed Experimental Protocol: Bromination of N-Acetylpiperidine

-

Materials:

-

N-Acetylpiperidine

-

Brominating agent (e.g., N-Bromosuccinimide (NBS), or Bromine)

-

A suitable solvent (e.g., Carbon tetrachloride, Acetic acid)

-

Radical initiator (e.g., AIBN) or Lewis acid catalyst (e.g., AlCl₃) - to be determined experimentally.

-

-

Procedure (Conceptual - requires extensive optimization):

-

Dissolve N-acetylpiperidine in the chosen solvent.

-

Add the brominating agent (in portions or as a solution) at a controlled temperature.

-

If required, add the initiator or catalyst.

-

Monitor the reaction closely by GC-MS to analyze the product distribution (mono-, di-, and poly-brominated species).

-

Upon reaching the desired conversion, quench the reaction (e.g., with a solution of sodium thiosulfate).

-

Work up the reaction mixture by extraction and washing.

-

Isolate the desired 3,5-dibromo-N-acetylpiperidine isomer mixture by column chromatography.

-

Part C: Deprotection of N-Acetyl-3,5-dibromopiperidine

The final step involves the removal of the N-acetyl group to yield the target 3,5-dibromopiperidine. This is typically achieved by acid- or base-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Acetyl-3,5-dibromopiperidine

-

Materials:

-

N-Acetyl-3,5-dibromopiperidine

-

Aqueous acid (e.g., Hydrochloric acid, Sulfuric acid)

-

A suitable co-solvent if needed (e.g., Ethanol)

-

-

Procedure:

-

Dissolve or suspend N-acetyl-3,5-dibromopiperidine in the aqueous acid solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a basic pH.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude 3,5-dibromopiperidine by column chromatography or distillation.

-

Visualization of Pathway 2

Sources

3,5-Dibromopiperidine spectroscopic data (NMR, IR, MS)

Part 1: Structural Context & Synthetic Challenges

3,5-Dibromopiperidine represents a significant challenge in small molecule characterization due to its stereochemical complexity and the lability of carbon-halogen bonds during synthesis.[1][2] Unlike its aromatic precursor, 3,5-dibromopyridine (CAS 625-92-3), the piperidine derivative possesses two chiral centers at C3 and C5, leading to distinct diastereomers: the cis-isomer (meso compound) and the trans-isomer (racemic pair).[1][2]

Critical Synthetic Caveat: Direct catalytic hydrogenation of 3,5-dibromopyridine often results in hydrodehalogenation, yielding unsubstituted piperidine.[1][2] Successful isolation typically requires:

-

Electrophilic Bromination: Bromination of 4-piperidinone followed by reduction.[1][2]

-

Salt Stabilization: Isolation as the hydrobromide (HBr) or hydrochloride (HCl) salt to prevent aziridine formation or polymerization.[1][2]

The data presented below focuses on the Hydrobromide Salt form, as it is the most stable solid-state entity for analysis.[1][2]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the "dibromo" motif due to the unique isotopic abundance of Bromine (

Isotopic Signature:

Bromine isotopes exist in a nearly 1:1 ratio (50.69% : 49.31%).[1][2] For a molecule with two bromine atoms, the molecular ion cluster follows a statistical distribution of

Table 1: MS Fragmentation & Isotopic Pattern (ESI+)

| Ion Identity | m/z (Calculated) | Relative Intensity | Structural Interpretation |

| 241.9 | ~50% | Monoisotopic peak ( | |

| 243.9 | 100% (Base) | Mixed isotope peak ( | |

| 245.9 | ~50% | Heavy isotope peak ( | |

| ~162 / 164 | Variable | Loss of HBr (Elimination) | |

| ~82 | High | Formation of pyridinium-like species |

Diagnostic Rule:

If the MS spectrum shows a 1:1 doublet, you have mono-brominated impurity.[1][2] You must observe the 1:2:1 triplet to confirm the 3,5-dibromo substitution.

Part 3: NMR Spectroscopy & Stereochemistry

The

Predicted NMR Data (400 MHz, D O/DMSO-d )

Isomer A: cis-3,5-Dibromopiperidine (Meso) Symmetry:[1][2] The molecule has a plane of symmetry passing through N and C4.[1][2] H2 is equivalent to H6; H3 is equivalent to H5.[1][2] Conformation: Predominantly diequatorial bromines (chair form) to minimize 1,3-diaxial interactions.[1][2]

| Position | Multiplicity | Assignment Logic | ||

| H-3, H-5 | 4.45 - 4.60 | tt (multiplet) | Methine protons geminal to Br (Deshielded).[1][2] Axial orientation allows large coupling to H2/H4 axial.[1][2] | |

| H-2, H-6 (ax) | 3.40 - 3.55 | dd | Adjacent to Nitrogen.[1][2] Large geminal coupling. | |

| H-2, H-6 (eq) | 3.10 - 3.25 | dd | Adjacent to Nitrogen.[1][2] Smaller vicinal coupling to H3. | |

| H-4 (ax) | 2.60 - 2.80 | q (approx) | Bridge methylene.[1][2] | |

| H-4 (eq) | 2.10 - 2.25 | dm | Bridge methylene.[1][2] |

Isomer B: trans-3,5-Dibromopiperidine (Racemic)

Symmetry:[1][2]

Diagnostic Workflow (Graphviz):

Part 4: Infrared Spectroscopy (FT-IR)

IR is useful for confirming the salt formation and the presence of the secondary amine.[1][2]

-

(Amine Salt): Broad, strong band at 2400–3000 cm

-

(sp

-

/

-

: Distinctive strong bands in the low-frequency region, 600–500 cm

Part 5: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and prevent aggregation:

-

Solvent: Use DMSO-d

or D -

Neutralization (In-situ): If the free base spectrum is required, add 1-2 equivalents of solid K

CO -

Concentration: 10 mg per 0.6 mL solvent.

Protocol B: TLC Visualization (Purity Check)

System: 3,5-Dibromopiperidine is polar.[1][2]

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1).[1][2] -

Stain: Ninhydrin (Primary/Secondary amines turn purple/blue).[1][2]

Part 6: References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 69369, 3,5-Dibromopyridine. Retrieved from [Link](Precursor data and general physical properties).

-

Scientific Instrument Services. (2023).[1][2] Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link](Validation of Br2 isotopic patterns).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (Authoritative text on Karplus relationships and halogenated ring systems).

Sources

- 1. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 3,5-Dibromopiperidine Derivatives: A Technical Guide to Their Predicted Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the promising, yet largely unexplored, biological activities of 3,5-dibromopiperidine derivatives. As the quest for novel therapeutic agents continues, the strategic modification of known pharmacophores offers a fertile ground for discovery. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, has been the foundation for numerous approved drugs. Its substitution with bromine atoms at the 3 and 5 positions presents a unique opportunity to modulate physicochemical properties and biological interactions, potentially leading to the development of a new generation of potent therapeutic agents. This document provides a comprehensive overview of the synthetic pathways to the 3,5-dibromopiperidine core, extrapolates its potential biological activities based on structurally related compounds, and offers detailed experimental protocols to facilitate further research in this exciting area.

The Synthetic Gateway: Accessing the 3,5-Dibromopiperidine Scaffold

The journey into the biological evaluation of 3,5-dibromopiperidine derivatives begins with their synthesis. While direct bromination of the piperidine ring is challenging, a more common and controllable approach involves the synthesis of a substituted pyridine precursor, followed by reduction of the aromatic ring. The key starting material for this pathway is 3,5-dibromopyridine.

Several methods have been reported for the synthesis of 3,5-dibromopyridine. A classical approach involves the direct bromination of pyridine using bromine in the presence of a catalyst such as concentrated sulfuric acid and thionyl chloride at elevated temperatures[1]. Another route proceeds via the deoxygenation of 3,5-dibromopyridine N-oxide[2]. Once 3,5-dibromopyridine is obtained, it can be further functionalized. For instance, it serves as a crucial intermediate in the synthesis of compounds aimed at treating central nervous system disorders[2][3].

To obtain the saturated piperidine ring, the 3,5-disubstituted pyridine must be hydrogenated. A notable example is the synthesis of 3,5-diaminopiperidine derivatives, where 2-chloro-3,5-dinitropyridine is first hydrogenated to 3,5-diaminopyridine, which is then protected and subsequently hydrogenated under high pressure using a rhodium on carbon catalyst to yield the piperidine derivative[4]. A similar reduction strategy can be envisioned for 3,5-dibromopyridine to access the 3,5-dibromopiperidine scaffold, which can then be further derivatized.

Caption: Synthetic workflow for 3,5-dibromopiperidine derivatives.

Predicted Biological Activities: An Extrapolation from Related Scaffolds

Direct studies on the biological activities of 3,5-dibromopiperidine derivatives are scarce in the current literature. However, by examining the activities of structurally similar compounds, we can infer their potential therapeutic applications.

Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents. The introduction of halogen atoms can significantly enhance the antimicrobial potency of a molecule. Studies on 3,5-diamino-piperidine derivatives have shown their potential as antibacterial translation inhibitors, acting as aminoglycoside mimetics[4]. These compounds have demonstrated activity against a range of bacteria, including the problematic pathogen Pseudomonas aeruginosa[5]. It is plausible that the replacement of the amino groups with bromine atoms could modulate this activity, potentially leading to a different spectrum of antibacterial action. The lipophilicity conferred by the bromine atoms may enhance membrane permeability, a crucial factor in antibacterial efficacy.

Furthermore, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine moiety have exhibited potent antibacterial activity against Gram-positive bacteria, with some compounds showing an 8-fold stronger inhibitory effect than linezolid[6]. This highlights the potential of halogenated pyridine and piperidine-like structures in combating bacterial infections.

Table 1: Antimicrobial Activity of Selected Piperidine and Pyridine Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| 3,5-Diamino-piperidine derivatives | E. coli, S. aureus, P. aeruginosa | MICs in the µg/mL range | [4],[5] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | MIC as low as 0.25 µg/mL | [6] |

| Quinolone-pyrido[2,3-d] pyrimidinones | Various bacteria and fungi | MICs of 1 to 5 µmol/mL | [7] |

Anticancer Activity

The piperidine scaffold is also a key component of many anticancer agents[8][9]. Both piperine and piperidine, found in black pepper, have demonstrated anticancer properties against a variety of cancer cell lines, including breast, prostate, and lung cancer[8][10]. The introduction of a pharmacophore like a substituted chalcone to a piperidine ring has been shown to enhance anticancer potential[11].

A study on highly functionalized piperidines revealed that some derivatives were particularly active against the PC-3 prostate cancer cell line, with GI50 values as low as 6.3 µg/mL[12]. The presence of halogen atoms in other heterocyclic systems has been correlated with potent anticancer activity. Therefore, it is reasonable to hypothesize that 3,5-dibromopiperidine derivatives could exhibit significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (GI50/IC50) | Reference |

| Highly functionalized piperidines | PC-3 (prostate) | GI50 = 6.3 µg/mL | [12] |

| Pyrrolidine and Piperidine substituted chalcones | MCF-7 (breast) | Potent activity reported | [11] |

| Piperine | Breast, ovarian, prostate, lung | Varies with cell line | [8],[10] |

Neuropharmacological Potential

Piperidine derivatives are well-represented in drugs targeting the central nervous system. The precursor to our target scaffold, 3,5-dibromopyridine, is a key intermediate in the synthesis of compounds for the prevention and treatment of CNS disorders[2][3]. This suggests that the 3,5-disubstituted piperidine core could be a valuable starting point for the development of novel neuropharmacological agents. The lipophilic nature of the dibromo-substitution may facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.

Essential Experimental Protocols

To validate the predicted biological activities of novel 3,5-dibromopiperidine derivatives, a series of standardized in vitro assays are essential.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a panel of bacteria.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC determination via broth microdilution.

Protocol for MTT Cytotoxicity Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Future Perspectives and Conclusion

The 3,5-dibromopiperidine scaffold represents a largely untapped area in medicinal chemistry. Based on the biological activities of related compounds, derivatives of this scaffold hold significant promise as novel antimicrobial and anticancer agents. The presence of two bromine atoms offers a unique handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries for high-throughput screening.

Future research should focus on the efficient and scalable synthesis of the 3,5-dibromopiperidine core, followed by the systematic exploration of its derivatization. A thorough investigation of the structure-activity relationships of these new derivatives will be crucial for optimizing their biological potency and selectivity. In silico studies, such as molecular docking, can aid in the rational design of new compounds targeting specific enzymes or receptors.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. [Link]

- Hovde, S., et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 2010, 20(21), 6446-6449.

-

ResearchGate. Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. [Link]

- Hovde, S., et al. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4539-4542.

- Google Patents. Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- Li, J., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. The Journal of Organic Chemistry, 2019, 84(15), 9575-9584.

- Rather, R. A., & Bhagat, M. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 2022, 13, 845811.

- de Oliveira, R. B., et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 2017, 25(24), 6545-6554.

- Wang, Y., et al. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 2023, 28(11), 4341.

- Ioniță, P., et al. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 2024, 13(8), 987.

- Al-Issa, S. A., et al. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 2024, 29(23), 5368.

-

ResearchGate. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

- Ioniță, P., et al. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Antioxidants, 2024, 13(12), 1599.

-

ResearchGate. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

- Fodor, B., et al. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 2023, 24(3), 2736.

-

PubMed. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

PubMed. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

Sources

- 1. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Dibromopiperidine – Identity, Synthesis, and Applications

[1]

Executive Summary

3,5-Dibromopiperidine (CAS: 916792-57-9 ) is a disubstituted piperidine derivative characterized by bromine atoms at the meta positions relative to the nitrogen.[2][3][4] Unlike its aromatic counterpart (3,5-dibromopyridine), the saturated piperidine ring introduces significant stereochemical complexity (cis/trans isomerism) and conformational flexibility.[1] It serves as a high-value scaffold in medicinal chemistry for fragment-based drug design (FBDD), particularly in the synthesis of spin labels (nitroxides) and the generation of pyrrolidine cores via ring-contraction methodologies (Favorskii rearrangement).[2]

Part 1: Identity & Nomenclature[2]

Chemical Identifiers

The primary CAS number refers to the unspecified stereochemistry. Researchers must distinguish between the free base and salt forms, as the latter are significantly more stable.[1]

| Identifier | Details |

| Chemical Name | 3,5-Dibromopiperidine |

| CAS Number | 916792-57-9 (Generic/Unspecified) |

| Molecular Formula | C₅H₉Br₂N |

| Molecular Weight | 242.94 g/mol |

| Related Analog | 3,5-Dibromopyridine (CAS: 625-92-3) – Common Precursor |

| Related Derivative | 3,5-Dibromo-4-piperidinone HBr (CAS: 19971-12-1) |

Stereochemical Complexity

The introduction of two bromine atoms at the C3 and C5 positions creates two chiral centers. The relationship between these centers dictates the geometry and polarity of the molecule.[1]

-

Cis-Isomer (Meso): The substituents are on the same side of the ring.[2] Due to the plane of symmetry passing through the Nitrogen and C4, this isomer is achiral (meso).[1]

-

Trans-Isomer (Racemic): The substituents are on opposite sides.[2] This form exists as a pair of enantiomers ((3R,5R) and (3S,5S)) and is chiral.[1]

Note: Commercial supplies often provide the mixture of isomers unless "chiral separation" is explicitly specified.

Figure 1: Stereochemical hierarchy of 3,5-dibromopiperidine isomers.

Part 2: Synthetic Pathways[2]

Synthesis of 3,5-dibromopiperidine is rarely direct due to the difficulty of selective bromination on the saturated ring.[1] The two primary routes involve reduction of the aromatic pyridine or modification of piperidin-4-ones .[2]

Route A: Reduction of 3,5-Dibromopyridine

This is the most direct access to the carbon skeleton.[1] The aromatic precursor, 3,5-dibromopyridine, is commercially abundant.[1]

-

Mechanism: Catalytic hydrogenation (e.g., PtO₂/H₂ or Rh/C) reduces the pyridine ring.[1]

-

Challenge: Carbon-Halogen bond hydrogenolysis (dehalogenation) is a competing side reaction.[2]

-

Optimization: Use of acidic media (AcOH) or specific catalyst poisoning can preserve the C-Br bonds while reducing the ring.[2]

Route B: Derivatization of Piperidin-4-ones

This route is preferred for synthesizing spin-label precursors (like TEMPO derivatives).[2]

-

Starting Material: 4-Piperidinone (or N-protected variants).[2]

-

Bromination: Electrophilic alpha-bromination at C3 and C5 using Br₂/AcOH.

-

Result: Yields 3,5-dibromo-4-piperidinone .

-

Reduction: Wolff-Kishner or Clemmensen reduction removes the ketone to yield the 3,5-dibromopiperidine core (though often the ketone is retained for further functionalization).[2]

Figure 2: Primary synthetic strategies accessing the 3,5-dibromopiperidine scaffold.

Part 3: Reactivity & Applications[2]

Ring Contraction (Favorskii Rearrangement)

One of the most sophisticated uses of 3,5-dibromo-4-piperidinone derivatives is the Favorskii rearrangement .[2]

-

Process: Treatment with a base (alkoxide) induces the formation of a cyclopropanone intermediate.[5][6]

-

Outcome: Ring contraction occurs, converting the 6-membered piperidine ring into a 5-membered pyrrolidine-3-carboxylic acid derivative.[2]

-

Utility: This is a key pathway for generating novel proline analogs and constrained amino acids.

Precursor for Nitroxide Spin Labels

3,5-Dibromopiperidine derivatives are precursors to sterically hindered amines used in Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

-

Mechanism: The bromine atoms facilitate further substitution (e.g., gem-dimethylation) or elimination to create the steric bulk required to stabilize the N-O radical.[1]

Medicinal Chemistry Building Block

-

Cross-Coupling: The C-Br bonds are handles for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups at the 3 and 5 positions.[2]

-

Conformational Locking: Substituents at 3,5 positions can lock the piperidine chair conformation, influencing the binding affinity of the drug candidate to its target protein.[1]

Part 4: Safety & Handling

As a halogenated secondary amine, 3,5-dibromopiperidine requires strict safety protocols.[1]

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes severe skin burns and eye damage (Category 1B for amines).[2] | Wear nitrile gloves and chemical safety goggles. |

| Respiratory | Inhalation of dust/vapor causes respiratory tract irritation.[2] | Handle only in a functioning fume hood. |

| Stability | Free base may darken/decompose upon air exposure (oxidation).[2] | Store as HCl or HBr salt at 2-8°C under inert gas (Argon). |

Storage Protocol:

-

Keep container tightly closed in a dry, well-ventilated place.[1]

-

Recommended storage temperature: 2–8 °C .

-

Hygroscopic: Store under inert atmosphere (Nitrogen or Argon).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69369, 3,5-Dibromopyridine. Retrieved from [Link]

-

Tsuchida, N., & Yamazaki, S. (2008). A new mechanism for the Favorskii rearrangement.[1][7] Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. Spirocyclic Nitroxides as Versatile Tools... Part I. Old and New Synthetic Approaches. (Discusses 3,5-dibromopiperidine rearrangement). Retrieved from [Link]

Sources

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. 26228-95-5|3,3-Dibromopiperidin-2-one|BLD Pharm [bldpharm.com]

- 3. 54288-72-1|3-Bromopiperidine hydrobromide|BLD Pharm [bldpharm.com]

- 4. 3-bromopiperidine hcl | 1956354-99-6 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. adichemistry.com [adichemistry.com]

- 7. A new mechanism for the Favorskii rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Synthetic Versatility of 3,5-Dibromopiperidine for Novel Therapeutic Development

A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Value of a Synthetic Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. While 3,5-Dibromopiperidine is not itself an established therapeutic agent with defined biological targets, its significance lies in its role as a versatile synthetic precursor for a range of complex and biologically active molecules.[1] This guide delineates the strategic utility of 3,5-Dibromopiperidine as a foundational building block, with a primary focus on the therapeutic targets of its derivatives, particularly in the realm of marine natural product synthesis.[2][3] We will explore the journey from this simple di-halogenated heterocycle to complex molecules with potent anti-cancer and neurological activities, providing insights into the rationale behind their mechanisms of action and methodologies for their investigation.

Part 1: The Synthetic Gateway: 3,5-Dibromopiperidine in the Synthesis of Bioactive Alkaloids

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The presence of two bromine atoms in 3,5-Dibromopiperidine offers synthetic handles for the construction of intricate molecular architectures, most notably complex marine alkaloids such as the bastadins.[5][6] These tetracyclic bis-piperidine alkaloids, isolated from marine sponges, exhibit a range of potent biological activities.[7]

The synthesis of these complex molecules often involves a multi-step process where the 3,5-dibromopiperidine core is elaborated through a series of cross-coupling and cyclization reactions. The strategic placement of the bromine atoms allows for regioselective functionalization, enabling the construction of the characteristic macrocyclic structures of these alkaloids.

Illustrative Synthetic Workflow: From Precursor to Bioactive Scaffold

The following diagram outlines a generalized synthetic pathway from a related precursor, 3,5-dibromopyridine, to a functionalized piperidine derivative, highlighting the key transformations that unlock the potential of this scaffold.

Caption: Generalized synthetic route from a pyridine precursor to bioactive piperidine derivatives.

Part 2: Therapeutic Targets of 3,5-Dibromopiperidine Derivatives

The true therapeutic potential unlocked by the 3,5-dibromopiperidine scaffold is realized in the biological activities of its complex derivatives. These molecules have been shown to interact with a variety of cellular targets, leading to profound physiological effects.

Anti-Angiogenic Activity: Targeting Endothelial Cell Proliferation and Survival

A significant area of investigation for bastadin analogs is their potent anti-angiogenic activity.[8] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Mechanism of Action: Bastadin 6, a macrocyclic tetramer of a brominated tyrosine derivative, has been shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF).[8] Notably, this inhibition occurs at concentrations that are 20- to 100-fold lower than those affecting normal fibroblasts or various tumor cell lines.[8] The anti-angiogenic effect of bastadin 6 is primarily attributed to the induction of apoptosis (programmed cell death) in endothelial cells.[8] Interestingly, this occurs without affecting the auto-phosphorylation of VEGF receptors Flt-1 and KDR/Flk-1, suggesting a downstream mechanism of action.[8]

Potential Therapeutic Targets:

-

Downstream effectors of VEGF/bFGF signaling pathways: While not directly inhibiting the receptors, bastadin derivatives likely interfere with critical downstream signaling nodes essential for endothelial cell survival and proliferation.

-

Pro-apoptotic pathways in endothelial cells: The selective induction of apoptosis suggests an interaction with components of the apoptotic machinery that are particularly sensitive in endothelial cells.

Caption: Proposed mechanism of anti-angiogenic action of bastadin derivatives.

Modulation of Ryanodine Receptors: Impact on Calcium Signaling

Certain synthetic bastadins have been found to modulate the activity of ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for various cellular processes, including muscle contraction and neurotransmission.[9]

Mechanism of Action: Bastadin derivatives have been shown to modify the activity of the RyR2 isoform in primary neuronal cultures in a structure-dependent manner.[9] Some synthetic analogs can induce calcium release from intracellular stores in a ryanodine- and FK-506-sensitive manner, indicating a direct or indirect interaction with the RyR2 channel complex.[9] Furthermore, bastadin-5 has been demonstrated to enhance the release of calcium from the sarcoplasmic reticulum by modulating the RyR1/FKBP12 complex.[10][11] This suggests that the bastadin effector site may be a novel modulatory domain on FKBP12, an accessory protein that stabilizes the RyR channel.[10]

Potential Therapeutic Targets:

-

Ryanodine Receptor (RyR) isoforms (RyR1, RyR2): Direct modulation of the channel's gating properties.

-

FK506-Binding Protein 12 (FKBP12): Allosteric modulation of the RyR-FKBP12 complex, influencing channel stability and function.

The ability to modulate RyR activity opens up therapeutic possibilities for conditions involving dysregulated calcium signaling, such as certain cardiac arrhythmias, muscular dystrophies, and neurodegenerative disorders.

Antimicrobial and Anticancer Potential of Piperidine Derivatives

Beyond the complex marine alkaloids, simpler piperidine derivatives also exhibit significant biological activities.[4][12]

-

Antibacterial Activity: Novel 3,5-diamino-piperidine derivatives have been synthesized as aminoglycoside mimetics that act as inhibitors of bacterial translation and growth.[13] Other piperidine-containing compounds have shown broad-spectrum antimicrobial activity.[14][15][16][17][18]

-

Anticancer Activity: Various piperidine alkaloids have demonstrated antiproliferative activities across a range of cancer cell lines.[7]

Part 3: Methodologies for Target Validation and Drug Development

The identification of a bioactive derivative of 3,5-dibromopiperidine is the first step in a long drug development process. Rigorous experimental validation is required to confirm the mechanism of action and therapeutic potential.

Experimental Protocol: Validating Anti-Angiogenic Effects

Objective: To confirm the anti-angiogenic activity of a novel 3,5-dibromopiperidine derivative (Compound X) and elucidate its mechanism of action.

Step 1: Endothelial Cell Proliferation Assay

-

Rationale: To determine the dose-dependent inhibitory effect of Compound X on endothelial cell growth.

-

Method:

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates.

-

Treat cells with increasing concentrations of Compound X in the presence of a pro-angiogenic stimulus (e.g., VEGF).

-

After 48-72 hours, assess cell viability using a standard method (e.g., MTT or PrestoBlue assay).

-

Calculate the IC50 value (the concentration of Compound X that inhibits cell proliferation by 50%).

-

Step 2: Tube Formation Assay

-

Rationale: To assess the effect of Compound X on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Method:

-

Coat a 96-well plate with Matrigel.

-

Seed HUVECs on the Matrigel in the presence of various concentrations of Compound X and a pro-angiogenic stimulus.

-

After 6-18 hours, visualize the formation of tube-like networks using microscopy.

-

Quantify the extent of tube formation (e.g., total tube length, number of branch points).

-

Step 3: Apoptosis Assay

-

Rationale: To determine if the inhibitory effect of Compound X is due to the induction of programmed cell death.

-

Method:

-

Treat HUVECs with Compound X at its IC50 concentration.

-

After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

-

Step 4: Western Blot Analysis

-

Rationale: To investigate the effect of Compound X on key signaling proteins involved in angiogenesis and apoptosis.

-

Method:

-

Treat HUVECs with Compound X.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against key targets (e.g., phosphorylated and total Akt, ERK, cleaved caspase-3).

-

Data Presentation: Comparative Bioactivity of Piperidine Derivatives

| Derivative Class | Primary Biological Activity | Key Molecular Target(s) | Representative IC50/EC50 | Reference(s) |

| Bastadin Analogs | Anti-angiogenic | Downstream VEGF/bFGF signaling pathways | 0.052 µM (Bastadin 6 on HUVECs) | [8] |

| Bastadin Analogs | RyR Modulation | RyR1/FKBP12 complex, RyR2 | EC50 11 µM (for ryanodine binding) | [9][10] |

| Diamino-piperidines | Antibacterial | Bacterial Ribosome (Translation) | MIC values in µg/mL range | [13] |

| Pyridothienopyrimidines | Anticancer, Antimicrobial | EGFR Kinase | IC50 7.27–17.29 nM (EGFR inhibition) | [14] |

Conclusion and Future Directions

While 3,5-Dibromopiperidine itself is unlikely to be a direct therapeutic agent, its value as a synthetic building block is undeniable. The diverse and potent biological activities of its derivatives, from the anti-angiogenic and neuromodulatory effects of bastadin analogs to the antimicrobial and anticancer properties of other piperidine-containing compounds, highlight the rich therapeutic potential that can be accessed from this simple starting material. Future research should focus on the continued exploration of novel synthetic routes to expand the chemical space of 3,5-dibromopiperidine derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. As our understanding of the complex biology of diseases such as cancer and neurological disorders grows, the versatile 3,5-dibromopiperidine scaffold will undoubtedly continue to serve as a valuable starting point for the development of the next generation of targeted therapeutics.

References

-

Bastadin 21, a Novel Isobastarane Metabolite from the Great Barrier Reef Marine Sponge Ianthella q uadrangulata | Request PDF . ResearchGate. Available from: [Link]

-

Bastadin 6, a spongean brominated tyrosine derivative, inhibits tumor angiogenesis by inducing selective apoptosis to endothelial cells . PubMed. Available from: [Link]

-

Synthetic bastadins modify the activity of ryanodine receptors in cultured cerebellar granule cells . PubMed. Available from: [Link]

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents . MDPI. Available from: [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics . PubMed Central. Available from: [Link]

-

Structure-Activity Relationships Study of Bastadin 6, an Anti-Angiogenic Brominated-Tyrosine Derived Metabolite from Marine Sponge . ResearchGate. Available from: [Link]

-

Biological activities of piperidine alkaloids. | Download Scientific Diagram . ResearchGate. Available from: [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine . National Institutes of Health. Available from: [Link]

-

First total synthesis of dioxepine bastadin 3 . PubMed. Available from: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles . PubMed Central. Available from: [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances . PubMed Central. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities . MDPI. Available from: [Link]

-

The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes . ScienceDirect. Available from: [Link]

-

Synthesis and Structural Modification of Marine Natural Products . MDPI. Available from: [Link]

-

Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities . MDPI. Available from: [Link]

-

Therapeutic Properties of Vanadium Complexes . MDPI. Available from: [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments . Bentham Science. Available from: [Link]

-

Pyridine and piperidine alkaloids . The University of Bath's research portal. Available from: [Link]

-

Bastadin 10 stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel in an FKBP12-dependent manner . PubMed. Available from: [Link]

-

Simplified cyclic analogues of bastadin-5. Structure-activity relationships for modulation of the RyR1/FKBP12 Ca2+ channel complex . PubMed. Available from: [Link]

-

Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II . National Institutes of Health. Available from: [Link]

-

Discovery of Bioactive Marine Natural Products . University of Florida College of Pharmacy. Available from: [Link]

Sources

- 1. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First total synthesis of dioxepine bastadin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bastadin 6, a spongean brominated tyrosine derivative, inhibits tumor angiogenesis by inducing selective apoptosis to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic bastadins modify the activity of ryanodine receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simplified cyclic analogues of bastadin-5. Structure-activity relationships for modulation of the RyR1/FKBP12 Ca2+ channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jocpr.com [jocpr.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3,5-Dibromopiperidine

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 3,5-dibromopiperidine starting from pyridine. The primary synthetic challenge addressed here is the chemoselective reduction of the pyridine ring without concurrent hydrodebromination (loss of bromine atoms). While catalytic hydrogenation (

To overcome this, we utilize a High-Temperature Electrophilic Bromination followed by a Modified Gribble Reduction (Sodium Borohydride in Glacial Acetic Acid). This route preserves the halogen motif, delivering the target piperidine scaffold essential for peptidomimetics and fragment-based drug discovery (FBDD).

Strategic Reaction Pathway

The synthesis is divided into two distinct phases. The logic prioritizes the installation of bromine atoms on the aromatic ring before reduction, using specific hydride donors that do not favor oxidative addition into the C-Br bond.

Reaction Scheme Visualization

Figure 1: Two-stage synthetic pathway preserving halogen substituents.

Phase 1: Synthesis of 3,5-Dibromopyridine

Direct bromination of pyridine is difficult due to the electron-deficient nature of the ring. Under standard conditions, the nitrogen atom is protonated or complexed, further deactivating the ring. We employ forcing conditions using oleum (fuming sulfuric acid) to facilitate electrophilic aromatic substitution at the 3 and 5 positions.

Reagents & Equipment

-

Reagents: Pyridine (99%), Bromine (

, elemental), Oleum (20-30% free -

Equipment: 3-neck round bottom flask, heavy-duty magnetic stirrer (or overhead stirrer), reflux condenser, dropping funnel, caustic scrubber (for

fumes).

Protocol Steps

-

Setup: In a fume hood, charge the flask with Pyridine (1.0 eq).

-

Acidification: Cool the flask to 0°C. Slowly add Oleum (2.5 eq based on

content) dropwise. Caution: Highly Exothermic. -

Bromination: Heat the mixture to 130°C. Add elemental Bromine (2.2 eq) dropwise over 4–6 hours via the dropping funnel. The slow addition is critical to maintain stoichiometry as

evolves. -

Digestion: Stir at 130°C for an additional 10 hours.

-

Quench: Cool to room temperature. Pour the reaction mixture onto crushed ice carefully.

-

Basification: Neutralize with 50% NaOH solution until pH > 10. The solid product will precipitate.

-

Isolation: Filter the solid. Recrystallize from ethanol/water to yield off-white needles.

Self-Validating Checkpoint:

-

Target Yield: 75–85%

-

Melting Point: 110–112°C. If MP is <105°C, significant monobromo impurity exists. Recrystallize again.

Phase 2: Chemoselective Reduction (Gribble Protocol)

This is the critical step. We utilize the methodology pioneered by Gordon Gribble [1][2], using sodium borohydride in carboxylic acid media.[1][2][3][4] The active reducing species is sodium triacetoxyborohydride (

Reagents & Equipment[5]

-

Reagents: 3,5-Dibromopyridine (from Phase 1), Sodium Borohydride (

, powder), Glacial Acetic Acid (anhydrous). -

Equipment: 2-neck flask, thermometer, inert gas (

) inlet, ice bath.

Protocol Steps

-

Dissolution: Dissolve 3,5-Dibromopyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration relative to substrate) under

. -

Activation: Cool the solution to 15–20°C.

-

Reduction: Add

pellets (7.0 eq) slowly in small portions over 1–2 hours.-

Critical Mechanism: The reaction generates

gas and heat. Maintain temperature < 30°C to ensure regioselectivity and safety.

-

-

Digestion: Stir at room temperature for 12–16 hours.

-

Quench: Concentrate the acetic acid under reduced pressure (rotary evaporator). Dilute the residue with water.

-

Basification: Basify with 6M NaOH to pH > 12. Note: Piperidines are amines; they must be in the free-base form to extract into organics.

-

Extraction: Extract with Dichloromethane (DCM) (

). Dry combined organics over -

Purification: The crude oil contains a mixture of cis and trans isomers.

-

Conversion to Salt: Dissolve oil in diethyl ether and bubble dry HCl gas. The hydrochloride salt precipitates immediately.

-

Isomer Separation: Recrystallize the HCl salt from Ethanol/Ether. The cis-isomer typically crystallizes preferentially.

-

Process Workflow Diagram

Figure 2: Workflow for the Gribble Reduction and Isolation.

Data Summary & Quality Control

Stoichiometry Table

| Reagent | Equiv. | Role | Critical Parameter |

| 3,5-Dibromopyridine | 1.0 | Substrate | Purity >98% required |

| Glacial Acetic Acid | Solvent | Solvent/Activator | Must be anhydrous |

| Sodium Borohydride | 7.0 | Reductant | Add slowly (Exothermic/ |

| NaOH (6M) | Excess | Workup | Ensure pH > 12 to free amine |

Analytical Validation

-

1H NMR (DMSO-d6, HCl salt): Look for the disappearance of aromatic protons (8.5–9.0 ppm). New multiplets for the piperidine ring appear at 3.0–3.5 ppm (alpha protons) and 4.4–4.6 ppm (methine protons attached to Br).

-

Mass Spectrometry (ESI+): The product will show a distinct isotopic pattern due to two bromine atoms (

,-

Calc. Mass (Free base): ~242.94 Da.

-

-

Stereochemistry: The cis isomer (meso) and trans isomer (racemic) can be distinguished by the coupling constants of the methine protons in NMR.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Loss of Bromine (Product Mass M-80) | Reaction temperature too high during reduction. | Keep |

| Incomplete Reduction (Aromatic signals remain) | Insufficient | Use fresh |

| Low Yield after Extraction | pH too low during workup. | Piperidine is a secondary amine ( |

| Violent Foaming | Rapid addition of Borohydride.[3][5] |

References

-

Gribble, G. W. (1998).[1][2][3] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1][2][3][4][5] Chemical Society Reviews, 27, 395-404.[1]

- Gribble, G. W., et al. (1978). Reactions of Sodium Borohydride in Acidic Media; VII. Reduction of Diaryl Ketones in Trifluoroacetic Acid. Synthesis, 1978(10), 763-765. (Foundational methodology for acidic borohydride reductions).

-

ChemicalBook. (n.d.). 3,5-Dibromopyridine Synthesis Protocol.

-

Heterocyclic Letters. (2021). Convenient and scalable process for preparation of 2,5-dibromopyridine (Analogous halogenation methodology).[7] Heterocyclic Letters, 11, 447-452.

Sources

- 1. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gribble, G.W. (1998) Sodium Borohydride in Carboxylic Acid Media A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. - References - Scientific Research Publishing [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. heteroletters.org [heteroletters.org]

Application Notes and Protocols for the N-Protection of 3,5-Dibromopiperidine in Synthetic Applications

Introduction: The Strategic Importance of N-Protected 3,5-Dibromopiperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds targeting conditions from cancer to central nervous system disorders.[1] The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and interactions with biological targets. 3,5-Dibromopiperidine, in particular, serves as a valuable and versatile building block. The two bromine atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions, to introduce molecular complexity.

However, the secondary amine of the piperidine ring is a nucleophilic and basic center that can interfere with many synthetic manipulations.[2] Therefore, the temporary masking or "protection" of this nitrogen atom is a critical first step in many synthetic routes involving 3,5-dibromopiperidine. This application note provides detailed protocols and expert insights into the N-protection of 3,5-dibromopiperidine with common protecting groups, addressing the specific challenges posed by the electron-withdrawing nature of the bromine substituents.

Challenges in the N-Protection of 3,5-Dibromopiperidine

The presence of two bromine atoms on the piperidine ring significantly reduces the nucleophilicity of the nitrogen atom through an inductive electron-withdrawing effect. This decreased nucleophilicity can make the N-protection reaction more sluggish compared to unsubstituted piperidine, potentially requiring more forcing conditions or alternative strategies to achieve high yields. Careful consideration of the reaction parameters is crucial to ensure complete conversion without promoting side reactions.

I. N-Boc Protection: A Robust and Widely Used Strategy

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, except for strong acids.[3]

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for Boc protection. It is an easily handled solid with good reactivity.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acidic byproduct of the reaction and to deprotonate the piperidinium salt if the starting material is in that form.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert to the reaction conditions and readily dissolve the reactants.

-

Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion due to the reduced nucleophilicity of the dibromopiperidine.

Experimental Protocol: N-Boc Protection

Materials:

-

3,5-Dibromopiperidine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-dibromopiperidine (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M), add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.

-

Stir the solution at room temperature for 10 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40 °C.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3,5-dibromopiperidine-1-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Purification Strategy:

For the purification of N-protected amines, which can be basic, it is often advantageous to add a small amount of a competing amine like triethylamine (e.g., 0.5-1%) to the eluent system to prevent tailing on the silica gel column.[4]

Figure 1: Workflow for the N-Boc protection of 3,5-dibromopiperidine.

II. N-Cbz Protection: An Alternative with Orthogonal Deprotection

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines.[5] It offers the advantage of being stable to both acidic and basic conditions, allowing for orthogonal deprotection strategies in the presence of acid-labile (e.g., Boc) or base-labile protecting groups.[6]

Causality Behind Experimental Choices:

-

Reagent: Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group. It is a highly reactive acyl chloride.[7]

-

Base: An aqueous base like sodium carbonate or sodium bicarbonate (Schotten-Baumann conditions) is often used to neutralize the HCl generated during the reaction. Alternatively, an organic base like triethylamine can be used in an aprotic solvent.

-

Solvent: A two-phase system of an organic solvent (e.g., DCM or diethyl ether) and water is common for Schotten-Baumann conditions. For reactions with an organic base, a single aprotic solvent is used.

-

Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the benzyl chloroformate and minimize side reactions.

Experimental Protocol: N-Cbz Protection

Materials:

-

3,5-Dibromopiperidine (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-dibromopiperidine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of DCM and water (1:1, 0.1-0.5 M).

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with water (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Critical Consideration: Deprotection and C-Br Bond Stability

The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[8] However, this presents a significant risk of dehalogenation, where the bromine atoms on the piperidine ring are reductively cleaved. The stability of the C-Br bond during catalytic hydrogenation can be influenced by the catalyst, solvent, and additives. While direct evidence for 3,5-dibromopiperidine is scarce, dehalogenation of aryl and alkyl halides is a known side reaction under these conditions.

Alternative Cbz Deprotection Methods to Preserve C-Br Bonds:

-

Acid-Mediated Deprotection: Strong acids such as HBr in acetic acid can cleave Cbz groups, although the conditions are harsh and may not be suitable for all substrates.[9]

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer milder conditions that may be more selective for Cbz cleavage over dehalogenation.[10]

It is strongly recommended to perform a small-scale test reaction to evaluate the stability of the C-Br bonds under the chosen Cbz deprotection conditions.

Figure 2: Synthetic pathway for N-Cbz protection and considerations for deprotection.

III. N-Benzylation: A Stable Protecting Group

The benzyl (Bn) group is a very stable protecting group that is resistant to a wide range of reagents, including strong acids and bases. It is typically introduced by alkylation with a benzyl halide.

Causality Behind Experimental Choices:

-

Reagent: Benzyl bromide (BnBr) is a common and reactive benzylating agent.

-

Base: A robust inorganic base like potassium carbonate (K₂CO₃) is often used to scavenge the HBr byproduct.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are suitable for this Sₙ2 reaction.

Experimental Protocol: N-Benzylation

Materials:

-

3,5-Dibromopiperidine (or its hydrochloride salt)

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 3,5-dibromopiperidine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous MeCN or DMF (0.1-0.5 M), add benzyl bromide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Deprotection of the Benzyl Group:

Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenation, which carries the same risk of debromination. Therefore, alternative deprotection methods should be considered if the bromine atoms need to be retained.

IV. Comparative Summary of N-Protection Strategies

| Protecting Group | Reagents | Typical Conditions | Deprotection | Key Advantages | Key Disadvantages |

| Boc | (Boc)₂O, Base (TEA, DIPEA) | DCM or THF, RT to 40 °C | Strong Acid (TFA, HCl) | Robust, easy to introduce and remove | Acid labile |

| Cbz | Cbz-Cl, Base (Na₂CO₃, TEA) | DCM/H₂O or DCM, 0 °C to RT | Catalytic Hydrogenation, Strong Acid | Stable to acid/base, orthogonal to Boc | Debromination risk during hydrogenation |

| Benzyl (Bn) | BnBr, Base (K₂CO₃) | MeCN or DMF, 60-80 °C | Catalytic Hydrogenation | Very stable | Debromination risk during hydrogenation |

V. Characterization of N-Protected 3,5-Dibromopiperidines

The successful N-protection of 3,5-dibromopiperidine can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protecting group (e.g., a singlet at ~1.4 ppm for the nine protons of the Boc group; aromatic protons for Cbz and Bn groups).

-

¹³C NMR will show the corresponding carbon signals of the protecting group.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-protected product should be observed.

-

Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (~1680-1700 cm⁻¹) for Boc and Cbz protected compounds is a key indicator of successful protection.

VI. Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Reduced nucleophilicity of the amine. Insufficient base. | Increase reaction temperature. Increase reaction time. Use a stronger, non-nucleophilic base (e.g., DBU, catalytic amount). Ensure stoichiometry of reagents is correct. |

| Multiple Products | Over-reaction or side reactions. | Use milder conditions (lower temperature). Add protecting group reagent slowly. |

| Difficult Purification | Basic nature of the product causing streaking on silica gel. | Add a small amount of triethylamine to the eluent. Use an alternative stationary phase (e.g., alumina). |

| Debromination during Deprotection | Reductive cleavage of C-Br bonds. | Avoid catalytic hydrogenation for Cbz/Bn deprotection. Explore alternative deprotection methods (e.g., acidolysis for Cbz). |

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Benzyl chloroformate. Wikipedia. [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025). PubMed. [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. thalesnano.com [thalesnano.com]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Suzuki-Miyaura Coupling of 3,5-Dibromopiperidine

Executive Summary & Strategic Analysis

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on 3,5-dibromopiperidine . Unlike the ubiquitous 3,5-dibromopyridine (an aromatic heteroaryl halide), the piperidine analog represents a secondary alkyl halide (sp³-hybridized electrophile).

Scientific Criticality: Direct coupling of 3,5-dibromopiperidine presents three specific chemoselective challenges that standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) will fail to address:

-

-Hydride Elimination: The oxidative addition complex formed from secondary alkyl halides is prone to rapid

-

Catalyst Poisoning: The free secondary amine in the piperidine ring can coordinate strongly to the Pd/Ni center, arresting the catalytic cycle. N-protection is mandatory.

-

Stereochemical Lability: The 3,5-dibromo motif possesses cis/trans diastereomers. The coupling mechanism (radical vs. concerted) dictates whether stereochemistry is retained, inverted, or scrambled.

This protocol utilizes bulky, electron-rich phosphine ligands and Nickel/Palladium systems optimized for unactivated alkyl halides, drawing on the mechanistic groundwork established by Fu et al. and Buchwald et al.

Pre-Reaction Workflow: Scaffold Preparation